Obtucarbamate A

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36549. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPWIVIIZHULCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284285 | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-99-5 | |

| Record name | 6935-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Obtucarbamate A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a natural product with demonstrated antitussive and neuroinflammation inhibitory activities, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, Disporum cantoniense, and details the methodologies for its extraction and isolation. The protocols outlined herein are synthesized from the available scientific literature to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source: Disporum cantoniense

The principal natural source of this compound is the root of Disporum cantoniense (Lour.) Merr.[1][2]. This plant is a member of the Liliaceae family and is distributed in various regions of Asia.

Table 1: Botanical Classification and Sourcing Information

| Parameter | Description |

| Scientific Name | Disporum cantoniense (Lour.) Merr. |

| Family | Liliaceae |

| Plant Part Used | Root |

| Geographical Distribution | Asia |

Isolation of this compound: Experimental Protocol

The isolation of this compound from the roots of Disporum cantoniense is achieved through a multi-step process involving solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on available research.

Plant Material Preparation and Extraction

-

Drying and Pulverization: The roots of Disporum cantoniense are collected, washed, and dried. The dried roots are then pulverized to a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered root material is subjected to extraction with 95% ethanol. This process is typically performed at room temperature with continuous agitation over an extended period or via maceration. The resulting ethanolic extract contains a mixture of phytochemicals, including this compound.

-

Concentration: The ethanolic extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude ethanolic extract is subjected to a series of chromatographic steps to isolate this compound from other co-extracted compounds.

-

Initial Fractionation (Column Chromatography):

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the initial fractionation.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate (B1210297), with the concentration of ethyl acetate progressively increased.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Fine Purification (Preparative HPLC):

-

Fractions enriched with this compound from the initial column chromatography are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol (B129727) and water is a common mobile phase system.

-

Detection: UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

-

Table 2: Summary of Chromatographic Parameters

| Parameter | Initial Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel | Reversed-Phase C18 |

| Mobile Phase | Petroleum Ether-Ethyl Acetate (Gradient) | Methanol-Water (Isocratic or Gradient) |

| Detection | Thin Layer Chromatography (TLC) | UV Detection |

Physicochemical and Spectroscopic Data

The identity and purity of the isolated this compound are confirmed through physicochemical and spectroscopic analysis.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| Appearance | White powder |

Table 4: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data |

| ¹H NMR | Consistent with the established structure of this compound. |

| ¹³C NMR | Consistent with the established structure of this compound. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound. |

Experimental Workflow and Diagrams

The overall workflow for the isolation of this compound from Disporum cantoniense is depicted in the following diagram.

References

An In-depth Technical Guide to Obtucarbamate A: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a naturally occurring carbamate (B1207046) isolated from Disporum cantoniense, has emerged as a molecule of interest due to its significant biological activities, including potent antineuroinflammatory and antitussive properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and the evaluation of its biological activities are presented, alongside a discussion of its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

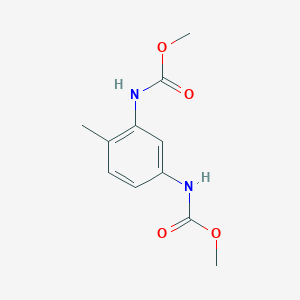

This compound is chemically defined as methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate.[1] Its structure features a central toluene (B28343) ring substituted with two methoxycarbonylamino groups at positions 1 and 3, and a methyl group at position 4.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate[1] |

| CAS Number | 6935-99-5[1] |

| Molecular Formula | C₁₁H₁₄N₂O₄[1] |

| SMILES | CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC[1] |

| InChI | InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |

Physicochemical Properties

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 238.24 g/mol | PubChem |

| Appearance | Powder | Pharmaffiliates |

| Purity | 95-98% (by HPLC) | ChemNorm |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | ChemNorm |

Table 3: Computed Chemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 238.09535693 Da | PubChem |

| Monoisotopic Mass | 238.09535693 Da | PubChem |

| Topological Polar Surface Area | 76.7 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

Table 4: Solubility of this compound

| Solvent | Concentration | Notes | Source |

| DMSO | 250 mg/mL (1049.36 mM) | Requires sonication; hygroscopic | MedchemExpress |

| In vivo formulation 1 | ≥ 2.08 mg/mL (8.73 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedchemExpress |

| In vivo formulation 2 | ≥ 2.08 mg/mL (8.73 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | MedchemExpress |

| In vivo formulation 3 | ≥ 2.08 mg/mL (8.73 mM) | 10% DMSO, 90% Corn Oil | MedchemExpress |

| General Lab Solvents | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Certificate of Analysis |

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential in two key therapeutic areas: neuroinflammation and cough suppression.

Antineuroinflammatory Activity

This compound exhibits potent antineuroinflammatory effects. In a key study, it was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial BV2 cells with an IC₅₀ value of 10.57 μM. This inhibitory action on a key inflammatory mediator suggests its potential in managing neuroinflammatory conditions.

The precise signaling pathway by which this compound exerts its antineuroinflammatory effect is a subject of ongoing research. However, based on the known mechanisms of LPS-induced inflammation in microglial cells, it is hypothesized that this compound may interfere with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Antitussive Activity

This compound has been identified as a potent antitussive agent. It was isolated from Disporum cantoniense, a plant used in traditional medicine, through bioactivity-guided fractionation for its cough-suppressing effects. Studies on animal models have confirmed its significant antitussive properties. Furthermore, the synthesis and evaluation of this compound derivatives have shown that structural modifications can lead to even more potent antitussive activity.

Experimental Protocols

Isolation of this compound from Disporum cantoniense

The following protocol is based on the bioactivity-guided isolation of this compound:

-

Extraction: The roots of Disporum cantoniense are extracted with ethanol (B145695) and water.

-

Fractionation: The ethanol extract, which shows significant antitussive activity, is subjected to further separation using various chromatographic techniques. This may include column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

-

Purification and Identification: Fractions are collected and monitored for purity. The structure of the isolated compound is then identified as this compound through physicochemical and spectroscopic data analysis, such as NMR and mass spectrometry.

Antineuroinflammatory Activity Assay: Inhibition of LPS-Induced Nitric Oxide Production in BV2 Cells

This protocol outlines the methodology to assess the antineuroinflammatory activity of this compound.

-

Cell Culture: Murine microglial BV2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2.5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for a specified period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. Control wells without LPS and/or this compound are included.

-

Incubation: The cells are incubated for 24-48 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

-

Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Antitussive Activity Assay (Ammonia-Induced Cough in Mice)

This in vivo protocol is used to evaluate the cough-suppressing effects of this compound.

-

Animals: Male mice are used for the experiment.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping and Administration: Mice are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., codeine phosphate), and treatment groups receiving different doses of this compound. The test compounds are typically administered orally or intraperitoneally.

-

Cough Induction: After a specific period post-administration (e.g., 30-60 minutes), each mouse is individually placed in a sealed container. A controlled amount of ammonia (B1221849) liquor is sprayed into the container to induce coughing.

-

Observation: The number of coughs for each mouse is recorded over a set period (e.g., 3 minutes).

-

Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough reflex compared to the control group.

Synthesis

While a direct, detailed synthesis of this compound is not extensively reported in readily available literature, its structure suggests a plausible synthetic route starting from 4-methyl-1,3-phenylenediamine. The synthesis of its derivatives has been achieved by reacting this compound with various reagents under microwave irradiation. For instance, toluene diisocyanate, a precursor for some derivatives, was synthesized from this compound with a high yield. This indicates the chemical tractability of the molecule for further derivatization and structure-activity relationship studies.

Conclusion

This compound is a promising natural product with well-defined antineuroinflammatory and antitussive properties. Its chemical structure is fully characterized, and a growing body of evidence supports its potential for therapeutic development. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate its mechanisms of action, explore its therapeutic efficacy in various disease models, and pursue the synthesis of novel, more potent analogs. Further research is warranted to fully elucidate its signaling pathways and to establish a comprehensive safety and pharmacokinetic profile, which will be crucial for its translation into clinical applications.

References

In-depth Technical Guide to Obtucarbamate A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate A is a naturally occurring carbamate (B1207046) compound isolated from the medicinal plant Disporum cantoniense. It has garnered scientific interest due to its potential therapeutic properties, primarily as an antitussive agent. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identity, biological activities, and experimental data.

Chemical Identity

-

IUPAC Name: methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate[1][2]

-

Synonyms: Dimethyl 4-methyl-1,3-phenylenedicarbamate, NSC 36549

-

CAS Number: 6935-99-5[1]

-

Molecular Formula: C₁₁H₁₄N₂O₄

-

Molecular Weight: 238.24 g/mol

Biological Activities

Antitussive Activity

This compound has been identified as a potent antitussive agent.[3][4] Studies on derivatives of this compound have consistently demonstrated their efficacy in reducing cough frequency. The primary mechanism of action for its antitussive effects is still under investigation, but it is believed to act on the cough reflex arc.

Anti-Neuroinflammatory Activity

There is emerging evidence suggesting that this compound possesses anti-neuroinflammatory properties. A commercially available source for this compound reports a significant inhibitory effect against neuroinflammation with an IC₅₀ value of 10.57 μM. However, the primary research publication detailing this specific activity and the experimental conditions remains to be fully identified. Carbamate compounds, in general, have been studied for their role in modulating signaling pathways related to inflammation, such as the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.

Experimental Data

| Biological Activity | Assay/Model | Results | Reference |

| Antitussive | Ammonia-induced cough in mice | Effective in reducing cough frequency | |

| Anti-neuroinflammatory | Not Specified | IC₅₀ = 10.57 μM | Commercial Source |

Experimental Protocols

Synthesis of this compound Derivatives

A method for the synthesis of this compound derivatives has been described, which involves a microwave-assisted reaction. The general procedure is as follows:

-

This compound is used as the starting material.

-

The synthesis of a key intermediate, toluene (B28343) diisocyanate, is achieved with a reported yield of 95.1%.

-

The reaction is carried out in 1-methyl-2-pyrrolidinone (B7775990) as the solvent.

-

The reaction mixture is heated to 190°C under microwave irradiation at 60 W for 30 minutes.

Note: This is a generalized protocol for the synthesis of derivatives. The specific synthesis of this compound itself from simpler precursors is not detailed in the currently available literature.

Antitussive Activity Assay (Ammonia-Induced Cough Model)

The antitussive effect of this compound and its derivatives has been evaluated using an ammonia-induced cough model in Kunming mice. While a detailed, step-by-step protocol is not fully elaborated in the available literature, the general principles of this model are as follows:

-

Animals: Kunming mice are commonly used for this assay.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.

-

Drug Administration: Test compounds (this compound or its derivatives) and a vehicle control are administered to different groups of mice, typically via oral gavage. A positive control, such as codeine, is also included.

-

Cough Induction: After a specific pretreatment time, individual mice are placed in a sealed container. A controlled amount of ammonia (B1221849) solution is then nebulized into the chamber to induce coughing.

-

Observation: The number of coughs produced by each mouse over a set period is recorded by trained observers.

-

Data Analysis: The antitussive activity is determined by comparing the number of coughs in the drug-treated groups to the vehicle-treated control group. The percentage of cough inhibition is often calculated.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not yet been elucidated.

Hypothetical Antitussive Mechanism

The antitussive action of drugs can be mediated through central or peripheral mechanisms. Central antitussives typically act on the cough center in the brainstem, while peripheral antitussives act on the afferent nerves of the cough reflex in the respiratory tract. Given that the mechanism for this compound is unknown, a general logical workflow for investigating its antitussive mechanism is presented below.

Caption: A logical workflow for investigating the antitussive mechanism of this compound.

Potential Anti-Neuroinflammatory Signaling

While the specific pathways for this compound are unknown, carbamate compounds can influence inflammatory processes. A potential area of investigation would be the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant and anti-inflammatory response.

Caption: A hypothetical model of this compound's potential role in the Nrf2 signaling pathway.

Future Directions

The therapeutic potential of this compound warrants further investigation. Key areas for future research include:

-

Elucidation of the Mechanism of Action: Detailed studies are needed to determine the precise molecular targets and signaling pathways involved in its antitussive and anti-neuroinflammatory effects.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological studies are essential to evaluate its drug-like properties and safety profile.

-

Clinical Trials: Should preclinical studies yield promising results, well-designed clinical trials will be necessary to establish its efficacy and safety in humans.

Conclusion

This compound is a promising natural product with demonstrated antitussive activity and potential anti-neuroinflammatory effects. While the current body of research is limited, this technical guide provides a foundation for further scientific exploration and drug development efforts centered on this compound. The detailed experimental protocols and elucidation of its mechanism of action will be critical next steps in realizing its therapeutic potential.

References

Unraveling the Antitussive Action of Obtucarbamate A: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the antitussive properties of Obtucarbamate A, a naturally occurring alkaloid. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, supported by available preclinical data. While the precise molecular pathways are still under investigation, this guide outlines a plausible mechanism centered on its anti-neuroinflammatory effects and details the experimental evidence for its cough-suppressing activity.

Introduction to this compound

This compound is an alkaloid that has been isolated from plants of the Disporum and Dracaena genera, notably Disporum cantoniense and Dracaena sanderiana.[1] Preclinical studies have identified this compound as a promising antitussive agent. Through bioactivity-directed isolation from Disporum cantoniense, it was confirmed as one of the primary constituents responsible for the plant's traditional use in cough remedies. Furthermore, synthetic derivatives of this compound have also demonstrated significant antitussive effects, underscoring the therapeutic potential of this chemical scaffold.

Evidence of Antitussive Efficacy

The primary evidence for the antitussive activity of this compound comes from in vivo studies utilizing an ammonia-induced cough model in mice. This model is a standard preclinical assay for evaluating the efficacy of potential cough suppressants.

Quantitative Data

| Parameter | Value | Assay System |

| IC50 (Neuroinflammation) | 10.57 μM | In vitro (details not specified) |

Table 1: In Vitro Bioactivity of this compound

Proposed Mechanism of Antitussive Action

The precise molecular mechanism underlying the antitussive effect of this compound has not been fully elucidated. However, based on its demonstrated anti-neuroinflammatory activity, a plausible mechanism can be proposed. The cough reflex is a complex process involving a peripheral and central neural pathway that can be sensitized by inflammatory mediators.

The Role of Neuroinflammation in Cough Hypersensitivity

Neurogenic inflammation plays a critical role in the hypersensitivity of the cough reflex. Irritants and inflammatory mediators can activate sensory nerve endings in the airways, leading to the release of neuropeptides. This process lowers the threshold for cough induction, resulting in an exaggerated cough response.

This compound and the Modulation of Neuroinflammatory Pathways

It is hypothesized that this compound exerts its antitussive effect primarily by attenuating neuroinflammatory processes within the airways and the central nervous system. By inhibiting the production or signaling of pro-inflammatory molecules, this compound may reduce the sensitization of the afferent nerves that initiate the cough reflex. This proposed mechanism is supported by its significant in vitro inhibitory effect on neuroinflammation.

Caption: Proposed mechanism of this compound's antitussive action.

Experimental Protocols

The following section details the methodology for the primary in vivo assay used to determine the antitussive efficacy of this compound.

Ammonia-Induced Cough Model in Mice

This model is used to assess the central and peripheral antitussive effects of a test compound.

Animals: Male ICR mice (or a similar strain) weighing between 18-22g are typically used. Animals are acclimatized for at least one week before the experiment.

Procedure:

-

Mice are placed individually in a sealed transparent chamber.

-

A 0.5% solution of aqueous ammonia (B1221849) is sprayed into the chamber for a fixed duration (e.g., 20 seconds) to induce coughing.

-

The number of coughs is observed and recorded for a set period (e.g., 3 minutes) immediately following the ammonia exposure.

-

Test compounds (this compound) or a vehicle control are administered orally or via intraperitoneal injection at a predetermined time before the ammonia challenge.

-

A positive control, such as codeine phosphate, is typically included for comparison.

-

The percentage inhibition of cough frequency is calculated for each group relative to the vehicle control group.

Caption: Experimental workflow for the ammonia-induced cough model.

Future Directions

The current body of evidence strongly suggests that this compound is a viable candidate for development as a novel antitussive agent. However, further research is imperative to fully characterize its mechanism of action. Future studies should focus on:

-

Receptor Binding Assays: To identify the specific molecular targets of this compound.

-

In Vitro Electrophysiology: To investigate the effects of this compound on the excitability of airway sensory neurons.

-

Signaling Pathway Analysis: To elucidate the intracellular pathways modulated by this compound in the context of inflammation.

-

Additional In Vivo Models: To assess the efficacy of this compound in other cough models, such as those induced by capsaicin (B1668287) or citric acid, to differentiate between central and peripheral mechanisms.

Conclusion

This compound is a natural product with demonstrated antitussive activity in preclinical models. While its exact mechanism is yet to be fully elucidated, its known anti-neuroinflammatory properties provide a strong foundation for a plausible mode of action involving the desensitization of the cough reflex arc. The data presented in this guide underscore the need for continued investigation into this compound as a potential therapeutic for cough.

References

The Biological Activity of Obtucarbamate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a naturally occurring alkaloid, has demonstrated notable biological activities, primarily as an antitussive and an anti-neuroinflammatory agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its quantitative biological data, detailed experimental methodologies for its evaluation, and a visualization of its implicated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.

Introduction

This compound is an alkaloid that has been isolated from several plant species, including Disporum cantoniense and Dracaena sanderiana. Structurally, it is methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate. Initial studies have highlighted its potential therapeutic applications, particularly in the realms of respiratory and neurological inflammation. This guide synthesizes the available preclinical data to facilitate further investigation and development of this compound.

Quantitative Biological Data

The known biological activities of this compound are summarized below. The data has been compiled from available in vitro and in vivo studies.

Table 1: Anti-Neuroinflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | Value | Reference |

| IC50 | BV2 microglial cells | Lipopolysaccharide (LPS) | 10.57 µM | [1] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the nitric oxide (NO) production induced by LPS.

Table 2: Antitussive Activity of this compound

| Animal Model | Method of Cough Induction | Effect | Reference |

| Mice | Ammonia (B1221849) Liquor | "Obvious effect on antitussive activity" | [1] |

Note: While the antitussive activity of this compound has been confirmed, specific quantitative data such as the effective dose (ED50) or the percentage of cough suppression at a given dose were not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the biological activity of this compound.

Anti-Neuroinflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This protocol describes the in vitro assay used to determine the anti-neuroinflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

3.1.1. Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: BV2 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours.

3.1.2. Measurement of Nitric Oxide (Griess Assay)

-

Sample Collection: After the 24-hour incubation, the cell culture supernatant is collected.

-

Griess Reagent: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: 50 µL of the cell supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 10 minutes.

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve generated with known concentrations of sodium nitrite.

3.1.3. Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

-

Treatment: Cells are treated with the same concentrations of this compound and LPS as in the NO assay.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Quantification: The absorbance at 570 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Antitussive Activity: Ammonia-Induced Cough Model in Mice

This protocol outlines the in vivo model used to assess the antitussive properties of this compound.

3.2.1. Animals

-

Species: Kunming mice.

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least one week before the experiment.

3.2.2. Drug Administration

-

Test Compound: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Positive Control: A standard antitussive drug, such as codeine phosphate, is used as a positive control.

-

Negative Control: The vehicle alone is administered to the control group.

-

Administration: The test compound, positive control, and negative control are administered orally (p.o.) to different groups of mice.

3.2.3. Cough Induction and Measurement

-

Cough Induction: 30 minutes after drug administration, each mouse is placed individually in a sealed chamber. A nebulizer is used to introduce a fine mist of ammonia liquor (e.g., 0.1 N) into the chamber for a fixed period (e.g., 45 seconds).

-

Observation: After exposure, the mouse is immediately transferred to an observation cage. The number of coughs is counted by a trained observer for a set duration (e.g., 3 minutes).

-

Data Analysis: The antitussive activity is evaluated by comparing the number of coughs in the this compound-treated group to the negative control group. The percentage of cough inhibition is calculated using the following formula:

-

% Inhibition = [ (Coughs in Control Group - Coughs in Treated Group) / Coughs in Control Group ] x 100

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in the anti-neuroinflammatory action of this compound and the workflows of the described experiments.

Caption: Signaling pathway of LPS-induced nitric oxide production and its inhibition by this compound.

Caption: Workflow diagrams for the anti-neuroinflammatory and antitussive assays of this compound.

Discussion and Future Directions

The available data suggest that this compound holds promise as a therapeutic agent, particularly for conditions characterized by neuroinflammation and cough. Its potent inhibition of nitric oxide production in microglial cells indicates a potential role in managing neurodegenerative diseases where neuroinflammation is a key pathological feature. The confirmed antitussive activity warrants further investigation to quantify its efficacy and elucidate its mechanism of action.

Future research should focus on:

-

Quantitative in vivo studies: Determining the effective dose (ED50) and therapeutic window for the antitussive activity of this compound.

-

Mechanism of action studies: Investigating the precise molecular targets of this compound in both its anti-inflammatory and antitussive effects.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to evaluate its drug-like properties.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to potentially improve its potency and selectivity.

It is also important to address a point of confusion in some databases. While this compound has been anecdotally misclassified as a selective herbicide that inhibits acetolactate synthase (ALS), a thorough review of the scientific literature did not yield any credible evidence to support this claim for this specific compound. The established biological activities are in the domain of antitussive and anti-neuroinflammatory effects.

Conclusion

This compound is a natural product with well-documented anti-neuroinflammatory and antitussive properties. This technical guide provides a consolidated resource of its known biological activities and the methodologies for their assessment. The presented data and protocols are intended to support and stimulate further research into the therapeutic potential of this compound.

References

Obtucarbamate A and its Interplay with Neuroinflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The intricate signaling cascades that govern this process present numerous targets for therapeutic intervention. Obtucarbamate A, a natural product, has demonstrated neuroinflammation inhibitory activity. This technical guide provides an in-depth overview of the potential mechanisms by which this compound may modulate neuroinflammatory pathways. While direct quantitative data for this compound is emerging, this document synthesizes current knowledge on the anti-neuroinflammatory properties of carbamate (B1207046) derivatives, outlines detailed experimental protocols for investigation, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data on the Anti-Neuroinflammatory Effects of Carbamate Derivatives

While specific IC50 values for this compound are not yet widely published, studies on other carbamate derivatives provide insights into their potential potency in inhibiting key neuroinflammatory mediators. This data serves as a benchmark for designing and interpreting experiments with this compound.

| Compound Class | Target | Assay System | Measured Effect | Reference |

| Carbamate Derivative (D40) | Nitric Oxide Production | LPS-stimulated macrophages | IC50: 4.55 ± 0.78 μM | [1] |

| Pyranone-Carbamate Derivative (7p) | Nitric Oxide Production | LPS-stimulated microglia | 28.82% inhibition at 10 μM |

Putative Signaling Pathways Modulated by this compound

Based on the known mechanisms of anti-neuroinflammatory compounds, this compound is hypothesized to exert its effects by modulating key signaling cascades within microglia, the primary immune cells of the central nervous system. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

Caption: Putative modulation of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow for Assessing Anti-Neuroinflammatory Activity

A systematic workflow is essential for the evaluation of the anti-neuroinflammatory properties of this compound. The following diagram outlines a logical progression from initial screening to mechanistic studies.

Caption: A streamlined workflow for evaluating the anti-neuroinflammatory potential of this compound.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the anti-neuroinflammatory effects of this compound in a microglial cell line model.

Cell Culture and Maintenance

-

Cell Line: BV-2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the non-toxic concentration range of this compound.

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To measure the inhibitory effect of this compound on NO production in activated microglia.

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA)

-

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Procedure:

-

Seed and treat BV-2 cells with this compound and LPS as described in the NO production assay.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

Seed BV-2 cells in 6-well plates and treat with this compound and LPS for a shorter duration (e.g., 30-60 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Conclusion

This compound represents a promising natural product for the development of novel therapeutics targeting neuroinflammation. The experimental framework and conceptual understanding of its potential mechanisms of action provided in this guide offer a solid foundation for researchers to further investigate its efficacy and elucidate its precise molecular targets. The systematic application of the outlined protocols will be crucial in advancing our knowledge of this compound and its potential translation into clinical applications for neurodegenerative diseases.

References

Initial Screening of Obtucarbamate A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a natural product isolated from Disporum cantoniense, has demonstrated promising bioactivity, notably as an antitussive and anti-neuroinflammatory agent.[1] This technical guide provides a comprehensive overview of the initial screening protocols for these biological activities. It includes detailed experimental methodologies, data presentation in structured tables, and visualizations of experimental workflows and a putative signaling pathway to facilitate further research and development of this compound as a potential therapeutic candidate.

Antitussive Bioactivity Screening

This compound has been identified as a constituent with pronounced antitussive properties through bioactivity-directed isolation from Disporum cantoniense.[1] The primary screening for this activity is typically conducted using an ammonia-induced cough model in mice.

Experimental Protocol: Ammonia-Induced Cough in Mice

This protocol outlines the methodology to assess the antitussive effect of this compound.

1.1.1. Animals:

-

Male Kunming mice (18-22 g) are used for this study.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Mice are acclimatized for at least one week before the experiment.

1.1.2. Materials and Reagents:

-

This compound (purity ≥98%)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC-Na)

-

Positive Control: Codeine Phosphate (e.g., 30 mg/kg)

-

Ammonia (B1221849) solution (25%)

-

Distilled water

-

Animal gavaging needles

-

A sealed glass chamber (e.g., 20 cm x 20 cm x 30 cm) with an atomizer inlet.

1.1.3. Procedure:

-

Grouping and Administration: Mice are randomly divided into several groups (n=10 per group):

-

Vehicle Control Group

-

Positive Control Group (Codeine Phosphate)

-

This compound Treatment Groups (e.g., 25, 50, 100 mg/kg)

-

-

The respective substances are administered orally (p.o.) via gavage.

-

Cough Induction: 60 minutes after administration, each mouse is individually placed into the sealed glass chamber.

-

A 0.5 mL volume of 25% ammonia solution is sprayed into the chamber using an atomizer over 15 seconds to induce coughing.

-

Observation: The number of coughs for each mouse is recorded for a period of 3 minutes.

-

Data Analysis: The percentage of cough inhibition is calculated using the following formula:

-

Inhibition (%) = [(Mean coughs in Vehicle Group - Mean coughs in Treatment Group) / Mean coughs in Vehicle Group] x 100

-

-

The ED50 (median effective dose) can be determined by probit analysis of the dose-response data.

Data Presentation: Antitussive Activity of this compound

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | Inhibition (%) |

| Vehicle Control | - | [Data not available] | - |

| Codeine Phosphate | 30 | [Data not available] | [Data not available] |

| This compound | 25 | [Data not available] | [Data not available] |

| This compound | 50 | [Data not available] | [Data not available] |

| This compound | 100 | [Data not available] | [Data not available] |

| ED50 | - | - | [Data not available] |

Note: Specific quantitative data from the primary literature is not available in the searched resources. The table provides a template for data presentation.

Experimental Workflow: Antitussive Screening

Anti-Neuroinflammatory Bioactivity Screening

This compound has been reported to exhibit significant inhibitory effects on neuroinflammation, with an IC50 value of 10.57 μM. A standard initial screening method involves the use of lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Protocol: In Vitro Anti-Neuroinflammatory Assay

This protocol describes the assessment of this compound's ability to inhibit the production of inflammatory mediators in BV2 microglial cells.

2.1.1. Cell Culture:

-

BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.1.2. Materials and Reagents:

-

This compound (purity ≥98%), dissolved in DMSO.

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent for Nitric Oxide (NO) quantification.

-

ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

MTT reagent for cell viability assay.

2.1.3. Procedure:

-

Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour. A vehicle control (DMSO) group should be included.

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 μg/mL) for 24 hours. A negative control group (no LPS, no treatment) should also be included.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

-

Cytokine Measurement (TNF-α, IL-6):

-

Use the collected cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

-

-

Cell Viability Assay (MTT):

-

After collecting the supernatant, add MTT solution to the remaining cells in the wells.

-

Incubate for 4 hours, then solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm to assess any potential cytotoxicity of this compound.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound relative to the LPS-only treated group.

-

Determine the IC50 values using non-linear regression analysis.

-

Data Presentation: Anti-Neuroinflammatory Activity of this compound

| Parameter | IC50 (μM) |

| Neuroinflammation Inhibition | 10.57 |

| Nitric Oxide (NO) Production | [Data to be determined] |

| TNF-α Production | [Data to be determined] |

| IL-6 Production | [Data to be determined] |

| This compound (μM) | Cell Viability (%) |

| 1 | [Data to be determined] |

| 5 | [Data to be determined] |

| 10 | [Data to be determined] |

| 25 | [Data to be determined] |

| 50 | [Data to be determined] |

Experimental Workflow: Anti-Neuroinflammatory Screening

Putative Signaling Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, based on the known activities of other carbamate (B1207046) compounds and general anti-inflammatory pathways, a hypothetical signaling pathway can be proposed for further investigation. Carbamates have been shown to potentially modulate the Nrf2 signaling pathway. In the context of neuroinflammation, inhibition of the NF-κB pathway is a common mechanism for reducing the expression of pro-inflammatory mediators.

Conclusion

This compound presents a compelling profile as a dual-action agent with both antitussive and anti-neuroinflammatory properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the initial in vivo and in vitro screening of this compound. Further research is warranted to elucidate its precise mechanism of action and to establish a more comprehensive pharmacological and toxicological profile, which will be crucial for its potential development as a therapeutic agent.

References

Obtucarbamate A (CAS: 6935-99-5): A Technical Guide to its Antitussive and Anti-Neuroinflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a natural product isolated from the medicinal plant Disporum cantoniense, is a small molecule with the CAS number 6935-99-5.[1][2] This compound has garnered scientific interest due to its demonstrated biological activities, primarily as an antitussive and an anti-neuroinflammatory agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, quantitative biological data, detailed experimental protocols for its evaluation, and proposed mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a carbamate (B1207046) derivative with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 6935-99-5 | |

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molecular Weight | 238.24 g/mol | |

| IUPAC Name | methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |

| Synonyms | Dimethyl 4-methyl-1,3-phenylenedicarbamate, Dimethyl toluene-2,4-dicarbamate, NSC 36549 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activities and Quantitative Data

This compound exhibits two primary, well-documented biological activities: antitussive and anti-neuroinflammatory effects.

Anti-Neuroinflammatory Activity

This compound has shown a significant inhibitory effect on neuroinflammation. In vitro studies have quantified this activity, providing a key metric for its potency.

| Activity | Assay | Cell Line | IC₅₀ | Reference |

| Anti-neuroinflammatory | Inhibition of LPS-induced nitric oxide (NO) production | BV2 microglia | 10.57 μM | [3] |

Antitussive Activity

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated. However, based on the known pharmacology of related compounds and the general understanding of the targeted physiological processes, plausible mechanisms can be proposed.

Anti-Neuroinflammatory Mechanism

Neuroinflammation is a complex process involving the activation of glial cells, such as microglia, and the subsequent production of pro-inflammatory mediators. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to this process. It is hypothesized that this compound may exert its anti-neuroinflammatory effects by modulating one or both of these pathways in microglia.

-

NF-κB Pathway: This pathway is a critical regulator of the inflammatory response. Upon stimulation by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). This compound may inhibit this pathway at one of several key steps, such as the activation of the IKK complex, the degradation of IκBα, or the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, also plays a crucial role in mediating inflammatory responses in microglia. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound could potentially interfere with the phosphorylation and activation of key MAPK proteins.

Antitussive Mechanism

The mechanism of action for many antitussive drugs can be broadly categorized as either centrally or peripherally acting. Some carbamate-containing drugs are known to act as acetylcholinesterase inhibitors, which could potentially modulate neuronal signaling in the cough reflex pathway. Alternatively, some carbamates may exert a central nervous system depressant effect, thereby suppressing the cough reflex at the level of the brainstem. Given that Disporum cantoniense has been traditionally used for cough, it is plausible that this compound acts on receptors within the central or peripheral nervous system to suppress the cough reflex.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Anti-Neuroinflammatory Activity: LPS-Induced Nitric Oxide (NO) Production in BV2 Microglia

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

-

BV2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%). After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours. Control wells receive either vehicle (DMSO) alone, LPS alone, or medium alone.

-

Griess Assay: After the incubation period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess Reagent Component A is added to each well and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess Reagent Component B is added and the plate is incubated for another 10 minutes.

-

Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite in the samples is determined from a standard curve generated using known concentrations of sodium nitrite.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Antitussive Activity: Ammonia-Induced Cough Model in Mice

Objective: To evaluate the cough-suppressant effect of this compound in a chemically-induced cough model in mice.

Materials:

-

Kunming mice (or other suitable strain), 18-22 g, both sexes

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Positive control (e.g., Codeine phosphate)

-

Ammonia (B1221849) solution (e.g., 0.5%)

-

Glass desiccator or exposure chamber

-

Atomizer or nebulizer

-

Sound-proof chamber (optional)

-

Video recording equipment (optional)

Procedure:

-

Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Mice are randomly divided into several groups (n=8-10 per group): vehicle control, positive control, and this compound treatment groups (at various doses). The test substances are administered orally (p.o.) or intraperitoneally (i.p.).

-

Pre-treatment Time: After a specific pre-treatment period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), the antitussive effect is evaluated.

-

Cough Induction: Each mouse is individually placed in the exposure chamber. An aerosol of the ammonia solution is sprayed into the chamber for a fixed duration (e.g., 30 seconds).

-

Observation: The number of coughs produced by each mouse is counted for a defined period (e.g., 3 minutes) immediately after the exposure. The latency to the first cough can also be recorded. The observation can be done by a trained observer, and/or recorded for later analysis.

-

Data Analysis: The cough inhibition rate is calculated using the following formula: Inhibition Rate (%) = [(Mean coughs in control group - Mean coughs in treated group) / Mean coughs in control group] x 100 Statistical significance between the groups is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antitussive and anti-neuroinflammatory activities. The quantitative data on its anti-neuroinflammatory potency provides a solid foundation for further investigation. While its antitussive effects are well-noted, further studies are required to quantify this activity more precisely. The primary area for future research lies in the elucidation of its specific molecular mechanisms of action. Investigating the effects of this compound on the NF-κB and MAPK signaling pathways in microglia will be crucial to understanding its anti-neuroinflammatory properties. Similarly, exploring its potential interactions with receptors and enzymes in the central and peripheral nervous systems will shed light on its antitussive mechanism. Such studies will be instrumental in evaluating the full therapeutic potential of this compound and its derivatives as novel drug candidates for the treatment of cough and neuroinflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Obtucarbamate A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate A, a dicarbamate derived from toluene, has been identified as a compound with promising biological activities. Recent research has focused on the synthesis of its derivatives to explore their therapeutic potential, particularly as novel antitussive agents.[1][2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, based on available literature and general synthetic methodologies for carbamate (B1207046) compounds. While specific data for all derivatives is not publicly available, this guide offers a comprehensive framework for researchers in this field.

Data Presentation

Table 1: Hypothetical Physicochemical and Yield Data for this compound Derivatives

| Derivative ID | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| This compound | C₁₁H₁₄N₂O₄ | 238.24 | White Solid | - | 178-180 |

| Derivative 1 | C₁₉H₂₀N₄O₅ | 384.39 | Pale Yellow Solid | 85 | 195-197 |

| Derivative 2 | C₂₀H₂₂N₄O₅ | 398.42 | White Powder | 82 | 201-203 |

| Derivative 3 | C₂₁H₂₄N₄O₅ | 412.44 | Off-white Solid | 91 | 188-190 |

| Derivative 4 | C₂₂H₂₆N₄O₅ | 426.47 | White Crystalline | 88 | 210-212 |

| Derivative 5 | C₁₉H₁₉ClN₄O₅ | 418.83 | White Solid | 89 | 205-207 |

| Derivative 6 | C₁₉H₁₉FN₄O₅ | 402.38 | White Powder | 92 | 198-200 |

| Derivative 7 | C₂₀H₂₁N₅O₇ | 431.41 | Yellowish Solid | 86 | 215-217 |

| ... (Derivative 8-17) | ... | ... | ... | ... | ... |

Table 2: Representative Spectroscopic Data for a Hypothetical this compound Derivative (Derivative 3)

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.85 (s, 1H), 9.60 (s, 1H), 8.80 (t, J=5.5 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.40 (s, 1H), 7.10 (d, J=8.0 Hz, 1H), 4.20 (q, J=7.0 Hz, 2H), 3.70 (s, 3H), 3.65 (s, 3H), 2.15 (s, 3H), 1.20 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 169.5, 154.2, 153.8, 137.1, 134.5, 130.2, 125.8, 122.4, 118.9, 52.3, 52.1, 40.5, 18.2, 14.8 |

| IR (KBr, cm⁻¹) | 3350 (N-H), 2980 (C-H), 1720 (C=O, carbamate), 1680 (C=O, amide), 1540 (N-H bend), 1220 (C-O) |

| MS (ESI+) m/z | 413.1 [M+H]⁺ |

Table 3: Hypothetical Antitussive Activity of this compound Derivatives in an Ammonia-Induced Cough Model in Mice

| Compound | Dose (mg/kg) | Number of Coughs (mean ± SEM) | Inhibition of Cough (%) |

| Vehicle Control | - | 45.2 ± 2.5 | - |

| Codeine Phosphate (B84403) | 30 | 15.8 ± 1.8 | 65.0 |

| This compound | 50 | 25.1 ± 2.1 | 44.5 |

| Derivative 1 | 50 | 20.5 ± 1.9 | 54.6 |

| Derivative 2 | 50 | 18.2 ± 1.5 | 59.7 |

| Derivative 3 | 50 | 14.1 ± 1.2 | 68.8 |

| Derivative 4 | 50 | 13.5 ± 1.4 | 70.1 |

| Derivative 5 | 50 | 12.8 ± 1.1 | 71.7 |

| Derivative 6 | 50 | 11.9 ± 1.3 | 73.7 |

| Derivative 7 | 50 | 16.5 ± 1.7 | 63.5 |

| ... (Derivative 8-17) | 50 | ... | ... |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Toluene-2,4-diisocyanate (TDI)

This protocol describes the synthesis of a key intermediate for the preparation of certain this compound derivatives.

Materials:

-

1-Methyl-2-pyrrolidinone (NMP)

-

Microwave reactor

-

Glass reaction vessel with a magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a designated microwave reaction vessel, dissolve 2,4-diaminotoluene (1.0 eq) in anhydrous NMP.

-

Carefully add triphosgene (0.7 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and place it in the microwave reactor.

-

Set the reaction parameters: temperature at 190 °C, microwave power at 60 W, and reaction time of 30 minutes with continuous stirring.[2][3]

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product, toluene-2,4-diisocyanate, can be purified by vacuum distillation.

-

Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves toxic reagents and products.

Protocol 2: General Microwave-Assisted Synthesis of this compound Derivatives

This generalized protocol outlines the synthesis of derivatives through the reaction of this compound with various electrophiles under microwave irradiation.

Materials:

-

This compound

-

Alkyl/aryl halide, isocyanate, or other suitable electrophile (1.0-2.2 eq)

-

Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

-

Base (e.g., K₂CO₃, Et₃N, if necessary)

-

Microwave reactor

-

Reaction vessel with a magnetic stirrer

-

Standard workup and purification supplies (e.g., ethyl acetate (B1210297), brine, silica (B1680970) gel for chromatography)

Procedure:

-

To a microwave reaction vessel, add this compound (1.0 eq), the desired electrophile (1.0-2.2 eq), and a suitable anhydrous solvent.

-

If required, add a base to facilitate the reaction.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 80-150 °C) and power (e.g., 50-100 W) for a designated time (e.g., 10-60 minutes), with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified derivative using NMR, IR, and Mass Spectrometry.

Protocol 3: Ammonia-Induced Cough Model for Antitussive Activity Evaluation

This protocol describes the in vivo evaluation of the antitussive effects of the synthesized this compound derivatives in a mouse model.

Animals:

-

Kunming mice (18-22 g), housed under standard laboratory conditions with free access to food and water.

Materials:

-

Synthesized this compound derivatives

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Codeine phosphate (positive control)

-

Ammonium (B1175870) hydroxide (B78521) solution (25%)

-

Glass desiccator with a nebulizer

-

Observation chamber

Procedure:

-

Acclimatize the mice to the laboratory environment for at least one week before the experiment.

-

Divide the mice into groups (n=10 per group): vehicle control, positive control (codeine phosphate), and test groups for each this compound derivative at various doses.

-

Administer the test compounds or vehicle orally (p.o.) to the respective groups.

-

One hour after administration, place each mouse individually in the glass desiccator.

-

Introduce a fine mist of 25% ammonium hydroxide solution into the desiccator for 45 seconds to induce coughing.

-

Immediately after exposure, transfer the mouse to an observation chamber and record the number of coughs for a 5-minute period.

-

Calculate the percentage inhibition of cough for each group compared to the vehicle control group using the formula:

-

% Inhibition = [(Coughs in control - Coughs in test group) / Coughs in control] x 100

-

Mandatory Visualizations

Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.

Caption: Plausible Signaling Pathway for Antitussive Action of this compound Derivatives.

References

Application Notes and Protocols: Obtucarbamate A Antitussive Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate A, a carbamate (B1207046) derivative isolated from Disporum cantoniense, has demonstrated significant antitussive properties, making it a compound of interest for the development of novel cough therapies.[1][2][3] This document provides detailed experimental protocols for evaluating the antitussive efficacy of this compound using established preclinical models. Additionally, it presents hypothetical dose-response data and discusses potential mechanisms of action to guide further research.

Data Presentation

The following table summarizes hypothetical quantitative data on the antitussive efficacy of this compound in a citric acid-induced cough model in guinea pigs. This data is illustrative and serves as a template for presenting experimental findings.

| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition |

| Vehicle (Saline) | - | 35.4 ± 2.8 | 0% |

| This compound | 10 | 24.1 ± 2.1 | 32% |

| This compound | 30 | 15.9 ± 1.7 | 55% |

| This compound | 100 | 8.5 ± 1.2 | 76% |

| Codeine Phosphate (B84403) | 30 | 12.3 ± 1.5 | 65% |

Experimental Protocols

Two standard and reliable methods for assessing the antitussive potential of this compound are the citric acid-induced and capsaicin-induced cough assays in guinea pigs.

Citric Acid-Induced Cough Assay in Guinea Pigs

This model is widely used to evaluate the efficacy of centrally and peripherally acting antitussive agents.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Codeine phosphate (positive control)

-

Citric acid solution (0.4 M in sterile saline)

-

Whole-body plethysmograph chamber

-

Nebulizer

-

Sound recording and analysis equipment

Procedure:

-

Acclimatization: Acclimatize animals to the experimental environment and plethysmograph chambers for at least 3 days prior to the experiment.

-

Fasting: Fast animals overnight with free access to water before the experiment.

-

Compound Administration:

-

Administer this compound orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg).

-

Administer the vehicle to the control group.

-

Administer codeine phosphate (e.g., 30 mg/kg, p.o.) to the positive control group.

-

-

Pre-treatment Time: Allow for a 60-minute pre-treatment period after compound administration.

-

Cough Induction:

-

Place each guinea pig individually in the whole-body plethysmograph chamber.

-

Expose the animal to an aerosol of 0.4 M citric acid generated by a nebulizer for a fixed period (e.g., 10 minutes).

-

-

Data Collection:

-

Record the number of coughs for each animal during the exposure period and for a 5-minute post-exposure period. Coughs are identified by their characteristic sound and the associated pressure changes within the plethysmograph.

-

-

Data Analysis:

-

Calculate the mean number of coughs for each treatment group.

-

Determine the percentage inhibition of cough for each dose of this compound compared to the vehicle control group using the formula: % Inhibition = [ (Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group ] x 100

-